Urea, N-(2-phenylethyl)-N'-2-thiazolyl-

Description

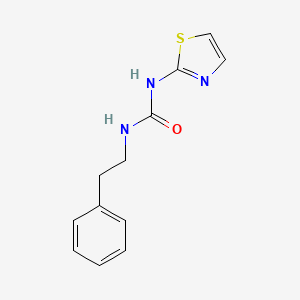

Urea, N-(2-phenylethyl)-N'-2-thiazolyl- is a substituted urea derivative featuring a phenylethyl group (C₆H₅-CH₂-CH₂-) attached to one nitrogen atom and a 2-thiazolyl heterocycle on the other.

Properties

CAS No. |

167683-11-6 |

|---|---|

Molecular Formula |

C12H13N3OS |

Molecular Weight |

247.32 g/mol |

IUPAC Name |

1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)urea |

InChI |

InChI=1S/C12H13N3OS/c16-11(15-12-14-8-9-17-12)13-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2,(H2,13,14,15,16) |

InChI Key |

UMRYTJAWZACPDH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=NC=CS2 |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NC2=NC=CS2 |

Other CAS No. |

167683-11-6 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-[4-(5-Nitro-2-furyl)-2-thiazolyl]formamide (FANFT)

Structural Differences :

- FANFT contains a formamide group (-NCHO) linked to the thiazole, whereas urea, N-(2-phenylethyl)-N'-2-thiazolyl- replaces the formamide with a urea group (-NHCONH-).

- FANFT includes a 5-nitro-2-furyl substituent, which is absent in the target compound.

Metabolism :

- Urea derivatives may undergo hydrolysis or oxidative pathways depending on substituents, though specific data for the target compound is lacking.

Thiourea, N-(phenylmethyl)-N'-2-thiazolyl- (CAS 51623-90-6)

Structural Differences :

- This compound replaces the urea group with a thiourea group (-NHCSNH-) and has a benzyl (C₆H₅-CH₂-) substituent instead of phenylethyl.

Physicochemical Properties :

- Molecular weight: 249.36 g/mol (vs. ~263.3 g/mol for the target urea).

Urea Derivatives with Heterocyclic Moieties

- N-monoarylacetothioureas: Exhibit potent urease inhibition (IC₅₀ values in µM range) via interactions with the enzyme’s active site .

- Urea, N-[5-(1,1-dimethylethyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethyl- : A thiadiazole-linked urea with uncharacterized activity but structural similarity to kinase inhibitors .

Key Contrasts with Target Compound :

- Electron-withdrawing groups (e.g., nitro in FANFT) enhance reactivity and carcinogenicity, while electron-donating groups (e.g., phenylethyl) may favor enzyme inhibition or reduce toxicity.

- Urea vs. thiourea: Urea derivatives generally have higher polarity and hydrogen-bonding capacity, influencing target binding .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Metabolic and Toxicological Profiles

Research Findings and Implications

- Carcinogenicity vs. Therapeutic Potential: FANFT’s nitro-furyl group is critical for its carcinogenicity, while urea/thiazole derivatives without this moiety are more likely to exhibit therapeutic effects (e.g., enzyme inhibition) .

- Structural Determinants of Activity: Electron-deficient thiazoles (e.g., nitro-substituted) correlate with carcinogenicity. Electron-rich thiazoles (e.g., phenylethyl-substituted) may enhance binding to enzymatic targets .

- Synthetic Accessibility : Thiazole-urea hybrids are synthesized via condensation reactions, as seen in benzoimidazole-triazole-thiazole acetamides .

Preparation Methods

Thiazol-2-Amine Synthesis via Hantzsch Reaction

The thiazole ring is central to the target compound’s structure. The Hantzsch thiazole synthesis remains the most widely used method for generating 2-aminothiazole precursors. This involves the cyclocondensation of α-haloketones with thiourea derivatives. For example, reacting 1,3-dichloroacetone with thiourea in acetone yields 4-(chloromethyl)thiazol-2-amine. Key modifications include:

- Protection of the amine group : Boc (tert-butoxycarbonyl) protection using Boc₂O in tetrahydrofuran (THF) with sodium hydride (NaH) as a base, achieving 68% yield for N-Boc-4-(chloromethyl)thiazol-2-amine.

- Alkoxymethyl substitution : Reaction of the chloromethyl intermediate with alcohols (e.g., ethanol, isopropanol) in the presence of potassium carbonate (K₂CO₃) at 70–80°C, followed by column chromatography (EtOAc/heptane).

Urea Bond Formation via Isocyanate Coupling

The urea linkage is typically formed by reacting the deprotected thiazol-2-amine with an isocyanate. For N-(2-phenylethyl)-N'-2-thiazolyl urea:

- Deprotection : Treating N-Boc-4-(alkoxymethyl)thiazol-2-amine with HCl in 1,4-dioxane to yield the free amine.

- Coupling : Reacting the amine with 2-phenylethyl isocyanate in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (Et₃N) or DIPEA (N,N-diisopropylethylamine) as a base. The mechanism involves nucleophilic attack of the thiazole amine on the isocyanate carbonyl, followed by proton transfer (Scheme 1).

Scheme 1 : Urea formation via isocyanate coupling.

$$

\ce{Thiazol-2-NH2 + O=C=N-(CH2)2Ph ->[Et3N] Thiazol-2-NH-C(O)-NH-(CH2)2Ph}

$$

Key Data :

- Yields for analogous urea derivatives range from 34% to 95% depending on substituents.

- Purification via column chromatography (DCM/methanol) or preparative HPLC.

Catalytic Dehydrogenative Coupling Methods

Iron-Catalyzed Urea Synthesis

A phosgene-free approach employs iron catalysts to couple formamides and amines. For example, heating 2-phenylethylamine and thiazol-2-ylformamide with [Fe] catalysts (e.g., FeCl₃) in tetrahydrofuran (THF) at 120°C for 16 hours generates the urea derivative via dehydrogenation.

Advantages :

Limitations :

Alternative Synthetic Routes

Carbamate Intermediate Method

Thiazol-2-amines can react with phenyl chloroformate to form carbamates, which subsequently couple with 2-phenylethylamine under basic conditions. This two-step process avoids handling volatile isocyanates.

Reaction Conditions :

Hofmann Rearrangement

Converting thiazol-2-amide to isocyanate via Hofmann rearrangement (using Br₂/NaOH) enables in situ urea formation. While less common, this method is viable for sterically hindered substrates.

Comparative Analysis of Synthesis Routes

Table 1 : Comparison of preparation methods for N-(2-phenylethyl)-N'-2-thiazolyl urea.

Key Findings :

- Isocyanate coupling offers the highest yields but requires hazardous intermediates.

- Catalytic methods are greener but necessitate optimization to suppress symmetric urea byproducts.

Q & A

Q. Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance RT binding (e.g., 2-Cl substitution reduces IC₅₀ by 50%) .

- Ethyl linker length maximizes activity; longer chains reduce potency .

- Data :

| Substituent (Position) | IC₅₀ (µM) | Selectivity (CDK2/CDK1) |

|---|---|---|

| 2-Cl (Phenyl) | 0.45 | 10x |

| 4-OCH₃ (Phenyl) | 1.2 | 3x |

Q. What strategies mitigate resistance from HIV-1 RT mutations (e.g., K103N, Y181C)?

- Methodology :

- Hybrid analogs : Combine optimal substituents from SAR studies (e.g., 5-bromo-pyridyl + thiourea) to enhance binding flexibility .

- Crystallography : Map binding interactions to identify residues less prone to mutation (e.g., hydrophobic pockets near the thiazole ring) .

Q. How can computational modeling predict binding modes and pharmacokinetic properties?

- Methodology :

- Docking simulations : Use software like AutoDock Vina to model interactions with RT’s hydrophobic pocket (e.g., π-π stacking between phenyl and Tyr181) .

- ADME prediction : Tools like SwissADME assess logP (optimal range: 2–4) and solubility (DMSO > 65 mg/mL preferred) .

- Data :

| Parameter | Value |

|---|---|

| logP (Predicted) | 3.1 |

| Plasma Half-Life (Mouse) | 5–7 h |

| Bioavailability (Oral) | 100% (Mouse) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.